4-(5-Chloro-1,3-benzothiazol-2-yl)aniline
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Overview
Description
4-(5-Chloro-1,3-benzothiazol-2-yl)aniline is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a chlorine atom at the 5th position of the benzothiazole ring and an aniline group at the 4th position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1,3-benzothiazol-2-yl)aniline typically involves the condensation of 2-aminothiophenol with a chlorinated aromatic aldehyde or ketone. Common synthetic methods include:
Condensation Reaction: 2-aminothiophenol reacts with 5-chlorobenzaldehyde in the presence of an acid catalyst to form the desired benzothiazole derivative.
Microwave Irradiation: This method accelerates the reaction between 2-aminothiophenol and chlorinated aromatic aldehydes, resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the benzothiazole derivative efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) are often employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts (e.g., sulfuric acid, hydrochloric acid) for condensation reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through electrophilic substitution reactions.
Scientific Research Applications
4-(5-Chloro-1,3-benzothiazol-2-yl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, leading to its antimicrobial and anticancer effects . The compound’s ability to interfere with these pathways makes it a promising candidate for further research and development in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the chlorine substituent and aniline group, resulting in different chemical and biological properties.
5-Chloro-2-aminobenzothiazole: Similar structure but lacks the aniline group, affecting its reactivity and applications.
4-(5-Methyl-1,3-benzothiazol-2-yl)aniline: Contains a methyl group instead of a chlorine atom, leading to variations in its chemical behavior.
Uniqueness
4-(5-Chloro-1,3-benzothiazol-2-yl)aniline is unique due to the presence of both the chlorine atom and the aniline group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
847493-73-6 |
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Molecular Formula |
C13H9ClN2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-(5-chloro-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C13H9ClN2S/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2 |
InChI Key |
DYRKGSIUMTZZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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